6-Methyl-cyclohex-2-en-1-ol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
3718-56-7 |
|---|---|
Molecular Formula |
C7H12O |
Molecular Weight |
112.17 g/mol |
IUPAC Name |
6-methylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C7H12O/c1-6-4-2-3-5-7(6)8/h3,5-8H,2,4H2,1H3 |
InChI Key |
IEALXHQYEVTYMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC=CC1O |
Origin of Product |
United States |
Elucidating Reaction Mechanisms and Chemical Transformations of 6 Methyl Cyclohex 2 En 1 Ol
Oxidation Reactions to α,β-Unsaturated Ketones
The oxidation of allylic alcohols, such as 6-methyl-cyclohex-2-en-1-ol, to their corresponding α,β-unsaturated ketones is a fundamental transformation in organic chemistry. This conversion is of considerable interest as α,β-unsaturated ketones are valuable intermediates in the synthesis of numerous fine chemicals and pharmaceuticals. sci-hub.se
The oxidation of the parent compound, cyclohex-2-en-1-ol, serves as a simple model for this class of reactions. nih.gov It is catalyzed by several P450 isoenzymes and exclusively yields cyclohex-2-en-1-one. nih.govebi.ac.ukebi.ac.uk Notably, no epoxidation of the double bond or hydroxylation at other positions of the ring is observed. nih.govebi.ac.ukebi.ac.uk
Cytochrome P450 enzymes (P450s) are a versatile class of monooxygenases capable of catalyzing the oxidation of a wide range of substrates, including allylic alcohols. nih.govresearchgate.net The oxidation of cyclohex-2-en-1-ol by P450 enzymes proceeds with high selectivity to the corresponding α,β-unsaturated ketone, cyclohex-2-en-1-one. ebi.ac.ukebi.ac.uk Mechanistic studies using isotopically labeled substrates have provided valuable insights into this process. A significant primary kinetic isotope effect observed with [2H]-1-cyclohex-2-en-1-ol indicates that the breaking of the C(1)-H bond is at least partially rate-limiting. nih.govebi.ac.ukebi.ac.uk Furthermore, analysis of the product obtained from [18O]cyclohex-2-en-1-ol has established the involvement of a gem-diol intermediate in the reaction pathway. nih.govebi.ac.uk While P450s are highly efficient, they often require cofactors and auxiliary proteins for their catalytic activity. frontiersin.org
Mutants of P450-BM3 have been shown to catalyze the allylic hydroxylation of cyclohexene (B86901), and wild-type P450-BM3 preferentially oxidizes ω-unsaturated fatty acids at the allylic position. frontiersin.org Protected cyclohexanol (B46403) and cyclohex-2-enol substrates can be efficiently and selectively oxidized by different P450cam mutants, offering a method for generating substituted diols. rsc.org
Heterogeneous catalysts offer several advantages over their homogeneous counterparts, including ease of separation from the reaction mixture and potential for reuse. core.ac.uk In the context of allylic alcohol oxidation, various solid catalysts have been investigated.
Metal-organic frameworks (MOFs) have emerged as promising catalysts for the selective oxidation of olefins. For instance, a manganese-based MOF, CPF-5, has demonstrated good activity and selectivity for the allylic oxidation of cyclohexene to cyclohexenone using molecular oxygen and a substoichiometric amount of tert-butyl hydroperoxide (TBHP) as the oxidant. sci-hub.se This system achieves high conversion and selectivity under mild conditions and the catalyst can be recycled multiple times without a significant loss in performance. sci-hub.se
Other heterogeneous systems, such as cobalt resinate, have also been shown to catalyze the oxidation of cyclohexene to 2-cyclohexen-1-ol (B1581600) and 2-cyclohexen-1-one (B156087) under mild, solvent-free conditions using molecular oxygen. researchgate.net Supported catalysts, including those based on copper, cobalt, and other transition metals on various supports like silica, carbon nanotubes, and zeolites, have been explored for cyclohexene oxidation, though selectivity towards the α,β-unsaturated ketone can be a challenge. core.ac.ukresearchgate.netd-nb.info For example, a copper catalyst on expanded graphite (B72142) showed high conversion and good selectivity to 2-cyclohexene-1-one. d-nb.info
Table 1: Comparison of Catalytic Systems for Cyclohexene Oxidation
| Catalyst System | Oxidant | Conversion (%) | Selectivity to Cyclohexenone (%) | Reference |
| CPF-5 (Mn-MOF) | O₂, TBHP | 98 | 87 | sci-hub.se |
| Cobalt Resinate | O₂ | - | - | researchgate.net |
| Cu on Expanded Graphite | O₂ | 99 | 65 | d-nb.info |
| Co-based catalyst | O₂ | 94 | 44 | d-nb.info |
| Co-based catalyst | O₂ | 90 | 61 | d-nb.info |
| N-doped carbon nanotubes | O₂ | 60 | 39 | d-nb.info |
Reduction Reactions to Saturated Cyclohexanols
The reduction of the carbon-carbon double bond in this compound leads to the formation of saturated cyclohexanols. This transformation can be achieved using various reducing agents. For instance, the reduction of related cyclohexenone systems can be accomplished using biocatalysts. In the bioreduction of cyclohex-2-en-one, alcohol dehydrogenases (ADHs) can catalyze the reduction of the carbonyl group to yield the saturated alcohol, cyclohexanol, as the major product. d-nb.info In some enzymatic systems, the corresponding unsaturated alcohol, cyclohex-2-en-1-ol, was not detected, suggesting a preference for the reduction of the enone directly to the saturated ketone or alcohol. d-nb.info
The reduction of a related compound, 6-(2',6',6'-trimethyl-cyclohex-1'-en-1'-yl)-4-methyl-hex-3-en-1-ol, can result in a mixture of isomers, highlighting the potential for stereochemical complexity in these reactions. google.com
Substitution Reactions Involving the Hydroxyl Group
The hydroxyl group of this compound can participate in substitution reactions. Under acidic conditions, the hydroxyl group can be protonated to form a good leaving group (water), facilitating nucleophilic substitution. masterorganicchemistry.com For example, treatment with strong hydrohalic acids (HCl, HBr, HI) can lead to the formation of the corresponding alkyl halides. masterorganicchemistry.com The mechanism of this reaction (SN1 or SN2) depends on the structure of the alcohol. For a secondary allylic alcohol like this compound, both pathways could be operative, and the reaction may be accompanied by rearrangements. masterorganicchemistry.com
The hydroxyl group can also be converted into other functional groups. For instance, the phenylselanyl group can be introduced and subsequently substituted by other nucleophiles.
Keto-Enol Tautomerism and its Mechanistic Implications
Keto-enol tautomerism is an equilibrium between a carbonyl compound (the keto form) and its corresponding enol. libretexts.orgmasterorganicchemistry.com While this compound itself is an enol-like structure (an allylic alcohol), the concept of keto-enol tautomerism becomes highly relevant when considering its oxidation product, 6-methyl-cyclohex-2-en-1-one.
For an α,β-unsaturated ketone like 6-methyl-cyclohex-2-en-1-one, there are multiple possibilities for enolization. The presence of the double bond extends the conjugation, allowing for the removal of a proton from the γ-carbon (the carbon three bonds away from the carbonyl group) in addition to the α-carbon. stackexchange.com This leads to the formation of different enol tautomers. The relative stability of these enols is influenced by factors such as the degree of substitution on the double bond and conjugation. libretexts.orgstackexchange.comlibretexts.org Generally, the keto form is more stable than the enol form, but the equilibrium can be influenced by solvent and other conditions. masterorganicchemistry.compsu.edu This tautomeric equilibrium has mechanistic implications, as the enol form is nucleophilic at the α-carbon and can react with electrophiles. masterorganicchemistry.com The interconversion between keto and enol forms can be catalyzed by both acids and bases. libretexts.orgmasterorganicchemistry.com
Table 2: Potential Enol Tautomers of 6-Methyl-cyclohex-2-en-1-one
| Tautomer Name | Key Structural Feature |
| 6-Methyl-cyclohexa-1,3-dien-1-ol | Dienol formed by deprotonation at the α-carbon. |
| 2-Methyl-cyclohexa-1,3-dien-1-ol | Dienol formed by deprotonation at the γ-carbon. |
Detailed Kinetic Studies of Key Reactions
Kinetic studies provide quantitative information about reaction rates and mechanisms. For the oxidation of the related cyclohex-2-en-1-ol by cytochrome P450, a large primary kinetic isotope effect was measured, which supports a mechanism where the breaking of the C-H bond at the alcohol carbon is a rate-determining step. nih.govebi.ac.ukebi.ac.uk
Kinetic investigations into the enantioselective deprotonation of cyclohexene oxide to form (S)-cyclohex-2-en-1-ol have shown the reaction to be first order with respect to both the epoxide and the chiral lithium amide base. rsc.org
Kinetic measurements have also been performed for the gas-phase reactions of structurally similar unsaturated alcohols with chlorine atoms. mdpi.com Such studies help in understanding the atmospheric chemistry and reactivity of these compounds. For example, the rate constants for the reaction of various hexenols with Cl atoms have been determined using the relative-rate kinetic technique. mdpi.com
Investigation of Activated Complexes and Transition States
The study of activated complexes and transition states provides fundamental insights into the mechanisms of chemical reactions. For allylic alcohols like this compound, understanding these transient structures is key to predicting product distributions and reaction rates. Research on similar molecules, such as cyclohex-2-en-1-ol and other substituted cyclohexenols, often employs computational chemistry to model these high-energy species.
Detailed Research Findings
Computational studies, often utilizing methods like Density Functional Theory (DFT) and ab initio calculations, are instrumental in mapping the potential energy surfaces of reactions. These studies can elucidate the geometries and energies of reactants, products, intermediates, and, most importantly, transition states.
For instance, in the asymmetric deprotonation of cyclohexene oxide to form (S)-cyclohex-2-en-1-ol, a reaction that produces a structurally similar compound, kinetic and computational studies have been performed. nih.gov These investigations revealed that the rate-limiting activated complexes are composed of two molecules of a chiral lithium amide monomer and one molecule of the epoxide. nih.gov The structures and energies of both unsolvated and THF-solvated reagents and activated complexes were calculated using methods such as PM3 and B3LYP/6-31+G(d). nih.gov Such computational approaches are vital for designing chiral catalysts that can improve stereoselectivity by stabilizing one diastereomeric transition state over another. nih.gov
Transition state models are also proposed to explain the stereoselectivity in the enantioselective deprotonation of cyclohexene oxide using various chiral lithium amides. dalalinstitute.com These models often highlight the steric interactions that favor the formation of one enantiomer over the other by raising the energy of one transition state. dalalinstitute.com
In the oxidation of allylic alcohols, a common transformation for compounds like this compound, the mechanism can proceed through different pathways. The oxidation of cyclohex-2-en-1-ol, a model substrate, by cytochrome P450 enzymes leads exclusively to cyclohex-2-en-1-one. ebi.ac.uk A significant primary kinetic isotope effect observed when using [2H]-1-cyclohex-2-en-1-ol suggests that the breaking of the C(1)-H bond is at least partially rate-limiting. ebi.ac.uk Furthermore, mass spectrometric analysis of the product formed from [18O]cyclohex-2-en-1-ol indicates the involvement of a gem-diol intermediate, although a dual hydrogen abstraction pathway might also contribute. ebi.ac.uk
The ozonolysis of unsaturated compounds, another potential reaction for this compound, has been studied for structurally related molecules like geraniol-trans. These theoretical studies show the formation of van der Waals complexes leading to primary ozonides, which then decompose via specific transition states to form carbonyl oxides.
Stereochemistry and Conformational Analysis of 6 Methyl Cyclohex 2 En 1 Ol
Enantiomeric and Diastereomeric Forms
6-Methyl-cyclohex-2-en-1-ol possesses two chiral centers, at carbon 1 (C1) bearing the hydroxyl group and carbon 6 (C6) bearing the methyl group. This gives rise to the possibility of 2^2 = 4 stereoisomers. These stereoisomers exist as two pairs of enantiomers. The enantiomeric pairs are (1R, 6R) and (1S, 6S), and (1R, 6S) and (1S, 6R). The relationship between a stereoisomer from the first pair and one from the second pair is diastereomeric.
The specific spatial arrangement of the hydroxyl and methyl groups defines the cis and trans isomers. In the cis isomer, the hydroxyl and methyl groups are on the same side of the ring, while in the trans isomer, they are on opposite sides. This cis/trans relationship is a form of diastereomerism.
It is important to note that molecules with the same molecular formula but different connectivity are constitutional isomers, while stereoisomers have the same connectivity but a different spatial arrangement of atoms. masterorganicchemistry.com In the context of this compound, all four stereoisomers have the same connectivity.
The presence of multiple chiral centers in a molecule can sometimes lead to meso compounds, which are achiral despite having stereocenters due to an internal plane of symmetry. libretexts.org However, in the case of this compound, no such internal symmetry plane exists in any of its stereoisomeric forms, and therefore, all four are chiral and optically active.
Impact of Stereoisomerism on Reactivity and Selectivity
The stereochemistry of this compound profoundly influences its reactivity and the selectivity of its reactions. The spatial orientation of the hydroxyl and methyl groups can dictate the accessibility of the reacting centers to reagents, leading to different reaction rates and product distributions for different stereoisomers.
For instance, in oxidation reactions, the approach of an oxidizing agent to the hydroxyl group can be sterically hindered by the methyl group, depending on their relative stereochemistry (cis or trans). This can result in different rates of oxidation for the cis and trans diastereomers.
In reactions involving the double bond, such as epoxidation or hydrogenation, the stereochemistry at C1 and C6 can direct the incoming reagent to a specific face of the double bond (syn or anti-addition), leading to the formation of stereochemically distinct products. This is a key principle in stereoselective synthesis, where the stereochemistry of the starting material controls the stereochemistry of the product.
The biological activity of this compound and its derivatives is also highly dependent on their stereochemistry. cymitquimica.com Enantiomers can interact differently with chiral biological receptors, such as enzymes, leading to one enantiomer being biologically active while the other is inactive or exhibits a different type of activity. youtube.com
Conformational Dynamics of the Cyclohexene (B86901) Ring System
The cyclohexene ring in this compound is not planar. To relieve the strain associated with a planar hexagon, where the bond angles would be 120°, the ring adopts a puckered conformation. wikipedia.org The most stable conformation for a cyclohexene ring is the "half-chair" or "sofa" conformation, where four of the carbon atoms lie in a plane, and the other two are puckered out of the plane. youtube.comutexas.edu
The molecule undergoes rapid conformational changes at room temperature, a process known as ring flipping. libretexts.org During this process, the molecule passes through higher energy transition states, such as the "twist-boat" and "boat" conformations. youtube.comslideshare.net The chair conformation, which is the most stable for cyclohexane (B81311), is not the preferred conformation for cyclohexene due to the geometric constraints imposed by the double bond. utexas.edulibretexts.org
The substituents on the ring, the hydroxyl and methyl groups, can occupy either axial or equatorial positions in the half-chair conformation. wikipedia.org An axial substituent is perpendicular to the general plane of the ring, while an equatorial substituent points away from the ring. The relative stability of the conformers is influenced by the steric interactions between the substituents. Generally, conformers with bulky substituents in the equatorial position are more stable to minimize steric strain. wikipedia.org
The conformational equilibrium can have a significant impact on the reactivity of the molecule. The accessibility of the functional groups for reaction can be different in different conformations.
Asymmetric Induction in Synthesis Pathways
The synthesis of specific stereoisomers of this compound requires the use of asymmetric synthesis strategies. Asymmetric induction is the process of preferentially forming one enantiomer or diastereomer over the others.
One common approach is to use a chiral starting material that already possesses the desired stereochemistry at one or more centers. For example, starting from an enantiomerically pure precursor can lead to the formation of a specific stereoisomer of the target molecule. researchgate.net
Another method involves the use of chiral reagents or catalysts. These chiral auxiliaries can control the stereochemical outcome of a reaction by creating a chiral environment that favors the formation of one stereoisomer. For instance, the reduction of the corresponding ketone, 6-methyl-cyclohex-2-en-1-one, using a chiral reducing agent can yield an enantiomerically enriched sample of this compound.
Ring-closing metathesis is another powerful tool in the synthesis of cyclic compounds like this compound and its derivatives. nih.gov This reaction can be performed in a way that controls the stereochemistry of the newly formed ring.
The table below summarizes some approaches to the asymmetric synthesis of related cyclohexenol (B1201834) derivatives:
| Starting Material/Reagent | Reaction Type | Product Stereochemistry |
| (-)-(1E,3Z)-2-methyl-1-((1S)-1-phenylethoxy)penta-1,3-dien-3-ol benzoate (B1203000) and allyltrimethylsilane | Silyl (B83357) sulfinate intermediate formation and ring-closing metathesis | (-)-(5S,6S)-6-methyl-5-((1S)-1-phenylethoxy)cyclohex-2-en-1-one nih.gov |
| (R)-(+)-6-methylcyclohex-2-en-1-one and methyllithium | Nucleophilic addition | (6R)-(+)-1,6-dimethylcyclohex-2-en-1-ol orgsyn.orgorgsyn.org |
| (S)-Perillyl alcohol | Multi-step synthesis | (1S,4R)-4-isopropyl-1-methyl-2-cyclohexen-1-ol researchgate.net |
Stereochemical Characterization Methods for Optically Active Cyclohexenols
Determining the absolute configuration and enantiomeric purity of optically active cyclohexenols like this compound is crucial. Several analytical techniques are employed for this purpose.
Polarimetry is a classical method used to measure the optical activity of a chiral compound. youtube.comdalalinstitute.com An optically active compound will rotate the plane of polarized light, and the direction and magnitude of this rotation can be used to characterize the substance. dalalinstitute.com However, this method does not provide information about the absolute configuration without comparison to a known standard.
Chiral Chromatography , particularly gas chromatography (GC) and high-performance liquid chromatography (HPLC) with chiral stationary phases, is a powerful technique for separating enantiomers. This allows for the determination of the enantiomeric excess (ee) or enantiomeric ratio of a sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral shift reagents or by converting the enantiomers into diastereomers can also be used to differentiate between enantiomers. The resulting diastereomers will have different NMR spectra.
Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized light. nih.gov Enantiomers have mirror-image ECD spectra, making this a very effective method for determining the absolute configuration of chiral molecules by comparing the experimental spectrum to a calculated or known spectrum. nih.gov
X-ray Crystallography of a single crystal of a pure enantiomer or a derivative can provide unambiguous determination of the absolute stereochemistry.
Computational Chemistry Approaches in Cyclohexenol Research
Quantum Chemical Calculations for Molecular Structure and Electronic Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules like 6-Methyl-cyclohex-2-en-1-ol. By solving approximations of the Schrödinger equation, these methods can predict a wide range of molecular attributes from first principles.
Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry for its favorable balance of accuracy and computational cost. For cyclohexenol (B1201834) research, DFT is extensively used to investigate the geometries, energies, and electronic structures of reactants, transition states, and products. acs.org This allows for the prediction of reaction feasibility and selectivity. For instance, DFT calculations using functionals like B3LYP with basis sets such as 6-31G(d,p) have been employed to map out the complex ozonolysis reactions of related unsaturated alcohols. acs.org These studies can elucidate the formation of primary ozonides and their subsequent cleavage into various reactive intermediates. acs.org
Furthermore, DFT is crucial for understanding reactivity and stereochemistry. It can be used to model the transition states for reactions involving the hydroxyl group, such as oxidation or esterification. Computational predictions of NMR chemical shifts and optical rotation values via DFT can also be compared with experimental data to confirm the stereochemical configuration of complex cyclohexenol derivatives.
Table 1: Application of DFT in Cyclohexenol Research
| Computational Method | Application | Research Finding | Source |
|---|---|---|---|
| DFT (B3LYP/6-31G(d,p)) | Reaction Mechanism Study | Elucidation of ozonolysis pathways, including the formation of van der Waals complexes and primary ozonides. | acs.org |
| DFT | Transition State Modeling | Prediction of transition state structures for reactions at the hydroxyl group (e.g., oxidation). |
While quantum methods are powerful, they can be computationally intensive for large systems or long timescales. Molecular Mechanics (MM) and Molecular Dynamics (MD) offer a computationally efficient alternative for studying the conformational behavior of molecules. MD simulations, for example, can be used to study the conformational flexibility of the cyclohexene (B86901) ring in this compound under various solvent conditions. By simulating the movement of atoms over time, MD can reveal how the molecule behaves in a dynamic environment, such as how explicit solvent models (e.g., TIP3P for water) interact with and solvate the hydroxyl group.
Predictive Modeling of Reaction Pathways and Energy Landscapes
A significant application of computational chemistry is the ability to model entire reaction pathways and their associated energy landscapes. This predictive power is invaluable for understanding reaction mechanisms and predicting outcomes. For example, theoretical studies on the ozonolysis of compounds structurally related to this compound have successfully mapped the potential energy surfaces for the reactions of Criegee intermediates (carbonyl oxides). acs.org
These calculations can determine the Gibbs free energies of activation for various competing pathways, such as the formation of dioxanes or hydroperoxides. acs.org The oxidation of cyclohex-2-en-1-ol to cyclohex-2-en-1-one, a key transformation, has been shown through isotopic labeling and kinetic studies to proceed via a gem-diol intermediate, a finding consistent with theoretical models that involve the breaking of the C(1)-H bond as a rate-limiting step. ebi.ac.uk
Table 2: Calculated Gibbs Free Energy of Activation (kcal mol⁻¹) for Criegee Intermediate Unimolecular Reactions
| Transition State | Pathway | ΔG‡ (B3LYP/6-31G(d,p)) | ΔG‡ (BH&HLYP/cc-pVDZ) | Source |
|---|---|---|---|---|
| TS-DIO II 1 | Dioxane Formation | 19.72 | 18.85 | acs.org |
Understanding Intermolecular Interactions and Hydrogen Bonding
The hydroxyl group of this compound is a key functional group that dictates many of its physical and chemical properties through intermolecular interactions, particularly hydrogen bonding. As a hydrogen bond donor and acceptor, it can form strong interactions with other alcohol molecules or with polar solvents. libretexts.org This is analogous to the behavior of simpler alcohols like ethanol (B145695), where hydrogen bonding leads to significantly elevated boiling points compared to alkanes of similar molecular weight. libretexts.org Computational studies can quantify these interactions. Calculations have shown that ozonolysis reactions are often initiated by the formation of weakly bound van der Waals (VDW) complexes between the alkene and ozone before any covalent bonds are formed. acs.org Furthermore, MD simulations can provide a detailed picture of the solvation shell around the hydroxyl group, revealing the specific geometry and dynamics of hydrogen bonds with solvent molecules.
Rational Design Principles for Chiral Catalysts
The synthesis of specific enantiomers of chiral molecules like this compound is a central goal in modern organic chemistry. acs.org Computational chemistry provides the rational design principles needed to develop effective chiral catalysts for these asymmetric reactions.
The strategy often involves creating a chiral environment around a metal center using chiral organic ligands. acs.org For reactions like allylic oxidation or epoxidation of cyclohexene systems, chiral tetradentate amine (N4) ligands or oxazoline-based ligands are widely used. acs.orgrsc.org Computational modeling helps predict how these ligands will coordinate to a metal (e.g., ruthenium or copper) and how this coordination geometry influences the stereochemical outcome of the reaction. acs.orgrsc.org For instance, modeling can predict whether a ligand will adopt a cis-α or cis-β configuration around an octahedral metal center, which in turn determines the spatial arrangement of the reactive sites and how a substrate like cyclohexene will approach the catalyst. rsc.org In silico simulations of enzyme-substrate interactions have also successfully predicted the selectivity of kinetic resolutions, guiding the synthesis of enantiomerically pure cyclohexene derivatives. researchgate.net
Table 3: Examples of Chiral Catalyst Systems for Cyclohexene Functionalization
| Catalyst System | Ligand Type | Reaction | Key Computational Insight | Source |
|---|---|---|---|---|
| Copper(I) with Chiral Bisoxazoline | Oxazoline | Asymmetric Allylic Oxidation | Ligand structure is optimized to create a chiral pocket that directs the approach of the perester oxidant. | acs.org |
| Ruthenium with Chiral 'mcp' | Tetradentate Amine (N4) | Asymmetric Epoxidation / Hydroxylation | Ligand coordinates in a cis-α configuration, leaving two cis sites for oxidant binding and substrate interaction. | rsc.org |
Biological Activities and Chemical Ecology of 6 Methyl Cyclohex 2 En 1 Ol and Analogs Excluding Human Clinical Data
Role as Semiochemicals in Insect Chemical Communication
Semiochemicals are vital for communication among insects, and they are broadly categorized as pheromones (intraspecific communication) and allelochemicals (interspecific communication). scielo.brplantprotection.pl 6-Methyl-cyclohex-2-en-1-ol and its analogs are key players in this chemical language, serving various functions from attracting mates to signaling the location of food sources.
Identification and Characterization as Aggregation Pheromones
Aggregation pheromones are chemical signals that lead to the congregation of both sexes of a species at a particular location, often for the purpose of mating and resource exploitation. nih.gov this compound, also known as MCOL, has been identified as a component of the aggregation pheromone blend for several species of bark beetles, including those in the genus Dendroctonus. mdpi.comusda.govmdpi.com For instance, it is a recognized attractant for the Douglas-fir beetle, Dendroctonus pseudotsugae. usda.gov
In the ambrosia beetle, Platypus quercivorus, a related compound, (1S,4R)-p-menth-2-en-1-ol, named quercivorol, has been identified as the primary aggregation pheromone. ffpri.go.jp This compound is released by males and attracts both males and females to host trees. ffpri.go.jp Similarly, in the harlequin bug, Murgantia histrionica, two stereoisomers of 10,11-epoxy-1-bisabolen-3-ol, known as murgantiol, function as a male-released aggregation pheromone. nih.gov
Research has shown that the effectiveness of these aggregation pheromones is often dependent on a blend of several compounds. For example, the attraction of the spruce beetle, Dendroctonus rufipennis, to its aggregation pheromone components like frontalin (B1251666) and seudenol is enhanced by the presence of MCOL and host tree volatiles such as α-pinene. mdpi.com
Table 1: Examples of this compound and Analogs as Aggregation Pheromones
| Insect Species | Compound(s) | Function |
|---|---|---|
| Dendroctonus pseudotsugae (Douglas-fir beetle) | 1-Methylcyclohex-2-en-1-ol (B1345100) (MCOL) | Aggregation pheromone component usda.gov |
| Dendroctonus rufipennis (Spruce beetle) | 1-Methylcyclohex-2-en-1-ol (MCOL) | Enhances attraction to other pheromone components mdpi.com |
| Platypus quercivorus (Ambrosia beetle) | (1S,4R)-p-menth-2-en-1-ol (quercivorol) | Main aggregation pheromone ffpri.go.jp |
| Murgantia histrionica (Harlequin bug) | 10,11-epoxy-1-bisabolen-3-ols (murgantiol) | Male-released aggregation pheromone nih.gov |
Function as Sex Pheromone Components
In addition to their role in aggregation, certain analogs of this compound are crucial components of sex pheromones, which mediate mating behavior. pherobase.com For instance, in the rice stink bug Oebalus poecilus, 1-methylcyclohex-2-en-1-ol is a component of the male-produced sex pheromone that attracts females.
Another well-studied example is the rice stalk stink bug, Tibraca limbativentris. The male-produced sex pheromone in this species includes isomers of zingiberenol, specifically (1RS,4RS,1'S)-4-(1',5'-dimethylhex-4'-enyl)-1-methylcyclohex-2-en-1-ol. researchgate.netembrapa.br Olfactometer bioassays have confirmed that these compounds are attractive to females, particularly during the night. researchgate.netembrapa.br
The specificity of these chemical signals is often determined by the stereochemistry of the pheromone components. In T. limbativentris, while the absolute configuration of all insect-produced components is yet to be fully elucidated, the 1'S stereochemistry has been established for at least one of the active isomers. researchgate.netembrapa.br
Table 2: Examples of this compound Analogs as Sex Pheromones
| Insect Species | Compound(s) | Function |
|---|---|---|
| Oebalus poecilus (Rice stink bug) | 1-Methylcyclohex-2-en-1-ol | Component of male-produced sex pheromone |
Kairomonal Activity and Inter-species Interactions
Kairomones are a class of semiochemicals that benefit the receiver but not the emitter. scielo.br The pheromones of one species can act as kairomones for another, leading to inter-species interactions such as predation or competition. For example, ipsdienol, a common pheromone component in Ips bark beetles, is also found in some Dendroctonus species and influences the interactions between these two genera. mdpi.com
While direct evidence for this compound acting as a kairomone is specific to certain ecological contexts, the extensive overlap in pheromone components among different bark beetle species suggests a high potential for such interspecific signaling. mdpi.com This chemical crosstalk can influence the spatial distribution and colonization behavior of competing species within a shared habitat. usda.gov
Potential Antimicrobial Properties
Beyond their role in chemical communication, certain cyclohexene (B86901) derivatives have been investigated for their potential biological activities, including antimicrobial properties.
In Vitro Efficacy Against Bacterial and Leishmanial Strains
Research has explored the antimicrobial potential of various cyclohexene derivatives. Studies have shown that some of these compounds exhibit inhibitory activity against both Gram-positive and Gram-negative bacteria. ppor.az For example, synthesized monoesters of cyclohexene dicarboxylic acid have demonstrated pronounced antimicrobial and antifungal activity. ppor.az
In the context of antileishmanial activity, research on related cyclic compounds has shown promise. While direct studies on this compound are limited, investigations into other cyclohexene derivatives and structurally similar compounds have been conducted. For instance, a study on synthetic 1,2-dioxanes, which share a cyclic core, showed good inhibitory activities against Leishmania donovani promastigotes. acs.org Another study on an imidazo[1,2-a]pyrazine (B1224502) derivative identified it as a promising antileishmanial agent targeting Leishmania major and Leishmania donovani. nih.gov These findings suggest that the cyclohexene scaffold could be a starting point for the development of new antimicrobial agents.
Anti-inflammatory Investigations
The potential anti-inflammatory properties of compounds related to this compound have also been a subject of scientific inquiry. The mechanism of action for many anti-inflammatory agents involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the production of prostaglandins, mediators of inflammation. rsc.org
While specific studies on the anti-inflammatory activity of this compound are not extensively documented in the reviewed literature, research on other cyclic compounds provides some insights. For example, essential oils containing various monoterpenes and their derivatives have shown in vivo anti-inflammatory effects in models such as carrageenan-induced paw edema in rats. mdpi.com Molecular docking studies have suggested that some of these compounds may bind to and inhibit the COX-2 enzyme. mdpi.com These investigations into structurally related compounds suggest that this compound and its analogs could warrant further investigation for their potential anti-inflammatory properties.
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1-Methylcyclohex-2-en-1-ol (MCOL) |
| (1S,4R)-p-menth-2-en-1-ol (quercivorol) |
| 10,11-epoxy-1-bisabolen-3-ol (murgantiol) |
| (3S,6S,7R,10S)-10,11-epoxy-1-bisabolen-3-ol |
| (3R,6S,7R,10S)-10,11-epoxy-1-bisabolen-3-ol |
| (1RS,4RS,1'S)-4-(1',5'-dimethylhex-4'-enyl)-1-methylcyclohex-2-en-1-ol (zingiberenol) |
| Frontalin |
| Seudenol |
| α-pinene |
| Ipsdienol |
| 1,2-dioxanes |
Natural Occurrence in Plant Extracts and Essential Oils
This compound is a monoterpenoid alcohol that has been identified in the extracts of a limited number of plant species. Its structural analogs, which include various isomers and related cyclohexenol (B1201834) derivatives, are more broadly distributed and have been documented in the essential oils of several aromatic and medicinal plants.
A key finding is the detection of this compound in the methanolic extracts of the plant Arum hygrophilum. hu.edu.jo This discovery is significant as it confirms the natural origin of this specific compound.
More commonly reported are its isomers and related structures, often categorized as p-menthane (B155814) derivatives. For instance, the essential oil of Achillea santolina has been shown to contain several related compounds, including 2-Cyclohexen-1-ol (B1581600), 3-methyl-6-(1-methylethyl)- and 2-Cyclohexen-1-ol, 1-methyl-4-(1-methylethyl)-. thescipub.comresearchgate.net The presence and relative concentration of these compounds in A. santolina can vary depending on the plant's developmental stage (before or after flowering). thescipub.comppor.az Similarly, essential oils from various Teucrium species, a genus within the Lamiaceae family, are known to contain a diverse array of monoterpenoids, including analogs like trans-p-Menth-2-en-1-ol.
The table below summarizes the occurrence of this compound and its notable analogs in various plant species.
Interactive Data Table: Occurrence of this compound and Analogs in Plants
| Compound Name | Plant Species | Family | Plant Part / Extract Type |
| This compound | Arum hygrophilum | Araceae | Methanol Extract |
| 2-Cyclohexen-1-ol, 3-methyl-6-(1-methylethyl)- | Achillea santolina | Asteraceae | Essential Oil (Aerial parts) |
| 2-Cyclohexen-1-ol, 1-methyl-4-(1-methylethyl)- | Achillea santolina | Asteraceae | Essential Oil (Aerial parts) |
| trans-p-Menth-2-en-1-ol | Teucrium kyreniae | Lamiaceae | Essential Oil (Aerial parts) |
| Polyoxygenated Cyclohexene Derivatives | Uvaria species (e.g., U. pandensis, U. rufa) | Annonaceae | Stem and Root Bark |
| Polyoxygenated Cyclohexene Derivatives | Monanthotaxis trichocarpa | Annonaceae | Root |
Chemotaxonomic Significance and Biosynthetic Pathways
The distribution and structural diversity of monoterpenoids like this compound and its analogs hold significant value in chemotaxonomy, the classification of plants based on their chemical constituents.
Chemotaxonomic Significance: Within the Lamiaceae family, which includes the genus Teucrium, the profile of essential oil components, particularly mono- and sesquiterpenoids, serves as a valuable biochemical marker. ms-editions.clmdpi.com The specific composition of these volatile compounds can help distinguish between different species, subspecies, and even geographical variants. researchgate.net For example, neo-clerodane diterpenoids are considered key chemotaxonomic markers for the Teucrium genus, but the profile of monoterpenoid alcohols also contributes to its chemical fingerprint. mdpi.com
In the Annonaceae family, particularly the tribe Uvariae, polyoxygenated cyclohexene derivatives are considered to be of high chemotaxonomic importance. acs.org Their restricted occurrence to this tribe suggests they are a defining characteristic, confirming the taxonomic placement of genera like Uvaria and Monanthotaxis. acs.orgacs.org
Biosynthetic Pathways: The biosynthesis of monoterpenols in plants generally originates from the mevalonate (B85504) (MVA) or the methylerythritol phosphate (B84403) (MEP) pathway, which produce the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These units combine to form geranyl pyrophosphate (GPP), the direct precursor to most C10-monoterpenes. scienceopen.com
From GPP, a series of cyclizations catalyzed by terpene synthases, followed by enzymatic hydroxylation, reduction, and isomerization reactions, lead to the vast diversity of monoterpenoid alcohols. While the specific enzymatic steps leading to this compound have not been fully elucidated in plants, it is hypothesized to follow this general pathway. For the more complex polyoxygenated cyclohexene derivatives found in Annonaceae, a biosynthetic route originating from the shikimic acid pathway has been proposed. researchgate.net
Contribution to Biological Profiles of Medicinal Plants
While the biological activity of pure this compound is not extensively documented, the activities of the plant extracts and essential oils in which it and its analogs are found have been investigated. It is important to note that the observed effects are typically the result of a synergistic interplay between the numerous compounds present in the extract, rather than the action of a single component.
The methanolic extract of Arum hygrophilum, which contains this compound, has demonstrated significant antibacterial activity, particularly against the Gram-negative bacterium Pseudomonas aeruginosa. hu.edu.jo
Essential oils from Achillea santolina, rich in analogs like 1-methyl-4-(1-methylethyl)cyclohex-2-en-1-ol, have shown notable antileishmanial and antibacterial properties. thescipub.comppor.az The oil's effectiveness against Leishmania tropica promastigotes and various bacterial strains highlights the potential medicinal value of these constituents. thescipub.comresearchgate.net
Future Directions and Emerging Research Frontiers
Exploration of Novel Biocatalytic Transformations
The use of enzymes and whole-cell systems for the synthesis and modification of 6-methyl-cyclohex-2-en-1-ol is a rapidly expanding field. Biocatalysis offers the potential for high selectivity and mild reaction conditions, which are often difficult to achieve with traditional chemical methods. acs.org Future research is focused on discovering and engineering novel enzymes for more efficient and diverse transformations.
One key area of exploration is the use of enzyme cascades, where multiple enzymes work in sequence to carry out complex transformations in a single pot. For example, a cascade involving an alcohol dehydrogenase (ADH) and an enoate reductase (ERED) could be used to convert 6-methyl-cyclohex-2-en-1-one to the corresponding saturated alcohol with high stereoselectivity. nih.govresearchgate.net Research is ongoing to optimize these cascades for improved yield and optical purity. nih.gov A notable study demonstrated a sequential biotransformation of 2-methylcyclohex-2-en-1-ol, where the alcohol dehydrogenase showed a distinct selectivity for one enantiomer of the starting material. nih.gov
The discovery of new enzymes with tailored specificities is another important frontier. Techniques like directed evolution and metagenomic screening are being employed to identify enzymes that can catalyze novel reactions or accept a broader range of substrates, including derivatives of this compound.
Table 1: Potential Biocatalytic Transformations for this compound and its Precursors
| Transformation Type | Enzyme Class | Potential Substrate | Potential Product | Research Focus |
| Asymmetric Reduction | Ene-Reductase (ERED) / Imine Reductase (IRed) | 6-Methyl-cyclohex-2-en-1-one | Chiral Amines | Developing dual-enzyme cascades for the synthesis of all four possible stereoisomers of amine products. acs.org |
| Kinetic Resolution | Lipase (B570770) | Racemic this compound | Enantiopure this compound and its ester | Screening for lipases with high enantioselectivity and optimizing reaction conditions. |
| Oxidation | Alcohol Dehydrogenase (ADH) | This compound | 6-Methyl-cyclohex-2-en-1-one | Cofactor recycling systems to improve efficiency. researchgate.net |
| Hydroxylation | Cytochrome P450 Monooxygenase | This compound | Dihydroxylated derivatives | Engineering enzymes for regioselective and stereoselective hydroxylation. |
Advanced Spectroscopic and Chromatographic Characterization Beyond Basic Identification
While standard techniques like GC-MS and NMR are sufficient for basic identification, a deeper understanding of the subtle structural nuances and interactions of this compound requires more advanced analytical methods. nih.govsciensage.info Future research will increasingly rely on sophisticated spectroscopic and chromatographic techniques to probe its stereochemistry and behavior in complex mixtures.
Multidimensional Gas Chromatography (MDGC) is a powerful tool for separating complex mixtures and isolating pure compounds. rsc.org This technique, especially when coupled with preparative collection, allows for the isolation of sufficient quantities of specific isomers of this compound for further structural elucidation by methods like high-resolution mass spectrometry and advanced NMR techniques. rsc.org
Chiral chromatography is essential for the separation and quantification of the different enantiomers and diastereomers of this compound and its derivatives. The development of new chiral stationary phases with improved separation capabilities will be crucial for quality control in asymmetric synthesis and for studying the biological activity of individual stereoisomers.
Integration of Machine Learning for Predicting Reactivity and Bioactivity
Machine learning (ML) is emerging as a powerful tool in chemistry to predict the outcomes of reactions and to identify molecules with desired properties, reducing the need for extensive and time-consuming trial-and-error experimentation. nih.govresearchgate.net For this compound, ML algorithms can be trained on existing datasets to predict its reactivity in various chemical transformations. scribd.com
By inputting molecular descriptors, such as electronic properties and steric parameters, ML models can predict the likelihood of a reaction occurring and even estimate the potential yield and selectivity. scribd.comaip.org This approach could accelerate the discovery of new synthetic routes and the optimization of existing ones. nih.gov
Furthermore, ML can be applied to predict the bioactivity of this compound and its analogs. By analyzing the structural features of known active compounds, ML models can identify new derivatives with potentially enhanced or novel biological functions, such as improved pheromonal activity or new pharmacological properties. acs.org A recent study demonstrated the use of machine learning to predict the catalytic activity of galactose oxidase on bulky secondary alcohols, a technique that could be adapted for enzymes acting on cyclic alcohols like this compound. acs.org
Table 2: Hypothetical Machine Learning Application for this compound
| ML Model Type | Input Data | Predicted Property | Potential Application |
| Regression Model | Molecular descriptors (e.g., electronic, steric) | Reaction Yield (%) | Optimization of synthetic routes. scribd.com |
| Classification Model | Structural features of various isomers | Bioactivity (e.g., Pheromone: Yes/No) | Discovery of new bioactive compounds. |
| Deep Learning | Spectroscopic data (e.g., NMR, IR) | Stereoisomer Identification | Automated and rapid characterization. |
Development of Sustainable and Green Chemistry Routes
The principles of green chemistry are increasingly guiding the development of new synthetic methods, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. royalsocietypublishing.orgcolab.ws For this compound, this translates to the development of more sustainable and environmentally friendly production routes. rsc.org
Future research will focus on several key areas:
Use of Renewable Feedstocks: Exploring pathways to synthesize this compound from biomass-derived starting materials instead of petroleum-based sources.
Catalytic Methods: Developing highly efficient and recyclable catalysts to replace stoichiometric reagents, thereby reducing waste. rsc.org This includes both biocatalysts and chemocatalysts.
Greener Solvents: Investigating the use of safer and more environmentally benign solvents, such as water, supercritical fluids, or bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), to replace traditional volatile organic compounds. acs.org
Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product, a core principle of green chemistry. royalsocietypublishing.org
Deepening the Understanding of Structure-Function Relationships in Chemical Ecology
This compound and its isomers are known to be components of insect pheromones. A critical area of future research is to unravel the precise relationship between the compound's three-dimensional structure, including its stereochemistry, and its biological function in chemical communication.
This involves the stereoselective synthesis of all possible isomers of this compound and testing their activity in behavioral bioassays with specific insect species. researchgate.net Techniques like gas chromatography-electroantennographic detection (GC-EAD) can be used to determine which isomers are detected by insect antennae and elicit a physiological response.
Understanding these structure-function relationships is not only of fundamental scientific interest but also has practical applications in the development of highly specific and effective pest management strategies. By using the most active isomer of a pheromone, it is possible to create more efficient lures for trapping or disrupting the mating of pest insects, thereby reducing the reliance on broad-spectrum insecticides.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
